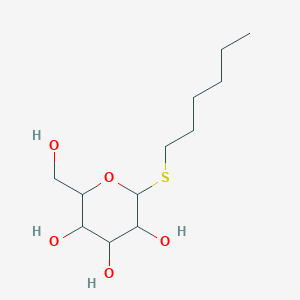
Galactopyranoside, 1-hexylthio-1-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl beta-D-thioglucopyranoside is a non-ionic detergent widely used in biochemical research. It is particularly effective for the solubilization and reconstitution of membrane proteins, making it a valuable tool in the study of membrane protein structures and functions . This compound is water-soluble, electroneutral, and possesses a high critical micelle concentration, which enhances its utility in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hexyl beta-D-thioglucopyranoside typically involves the reaction of hexyl halides with thioglucosides. One common method starts with D-glucose, which is converted to alpha-D-glucopyranose pentaacetate using acetic anhydride and concentrated sulfuric acid. This intermediate is then reacted with hydrogen bromide to form tetra-O-acetyl-alpha-D-glucopyranosyl bromide. The bromide is subsequently reacted with thiourea to yield the isothiuronium salt, which is neutralized and reduced to form the thiol. Finally, the thiol reacts with hexyl bromide to produce hexyl beta-D-thioglucopyranoside .
Industrial Production Methods: Industrial production of hexyl beta-D-thioglucopyranoside follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Enzymatic methods using engineered beta-glucosidase in non-aqueous systems have also been explored for the synthesis of long-chain alkyl glucosides, offering potential for more efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Hexyl beta-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thioglucoside moiety. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the glucopyranoside ring .
Aplicaciones Científicas De Investigación
Hexyl beta-D-thioglucopyranoside is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the solubilization and reconstitution of membrane proteins, which is crucial for structural and functional studies of these proteins . Additionally, it is used in the extraction and purification of proteins from cell membranes, facilitating various biochemical assays and experiments . In medicine, it aids in the study of membrane protein interactions and functions, contributing to the development of new therapeutic targets and drugs .
Mecanismo De Acción
Hexyl beta-D-thioglucopyranoside is similar to other alkyl glucosides such as octyl beta-D-thioglucopyranoside and heptyl beta-D-thioglucopyranoside. it is unique in its balance of hydrophobic and hydrophilic properties, which makes it particularly effective for certain applications. Compared to octyl beta-D-thioglucopyranoside, hexyl beta-D-thioglucopyranoside has a slightly lower critical micelle concentration, making it more suitable for applications requiring higher detergent concentrations .
Comparación Con Compuestos Similares
- Octyl beta-D-thioglucopyranoside
- Heptyl beta-D-thioglucopyranoside
- Decyl beta-D-thioglucopyranoside
Propiedades
Fórmula molecular |
C12H24O5S |
|---|---|
Peso molecular |
280.38 g/mol |
Nombre IUPAC |
2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3 |
Clave InChI |
ATFNYTMEOCLMPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13392836.png)
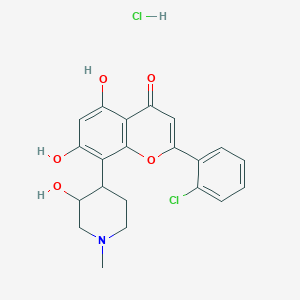
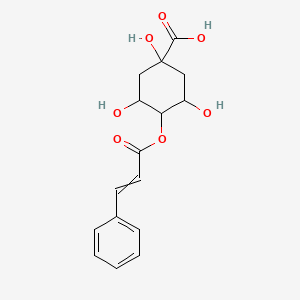
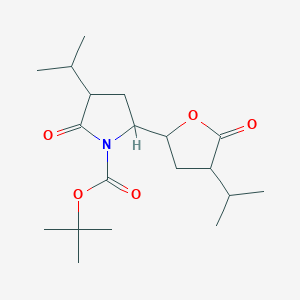
![4-[[amino-[[3-[1-(4-cyanocyclohexanecarbonyl)-3,6-dihydro-2H-pyridin-4-yl]-3H-pyridin-2-ylidene]amino]methylidene]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B13392855.png)
![Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13392878.png)
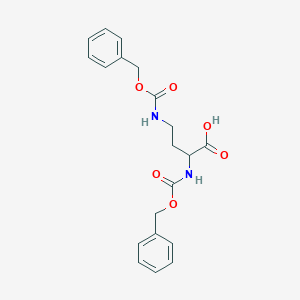
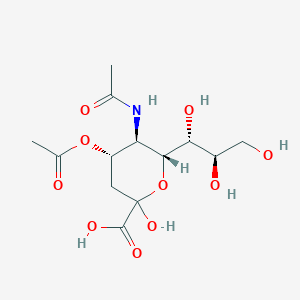
![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)
![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)

![l-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]-](/img/structure/B13392903.png)
![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)

